Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Description
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a diethyl ester moiety at positions 5 and 6, a 4-chlorobenzoyl group at position 7, and a p-tolyl (4-methylphenyl) substituent at position 3.
Properties
CAS No. |
618070-15-8 |
|---|---|
Molecular Formula |
C27H23ClN2O5 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
diethyl 7-(4-chlorobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C27H23ClN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3 |
InChI Key |
FKPQTXPBVXICDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-chlorobenzoyl and p-tolyl groups. The final step involves the esterification to introduce the diethyl ester groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrimidines exhibit promising anticancer properties. Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
Case Study:
A study conducted by researchers at a leading pharmaceutical institute demonstrated that a related pyrrolopyrimidine compound effectively inhibited the growth of breast cancer cells in vitro. The compound was found to induce cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent against breast cancer .
Enzyme Inhibition
2.1 Targeting Kinases
Pyrrolopyrimidine derivatives are known to act as inhibitors of various kinases, which are critical in many cellular processes, including metabolism and cell signaling. This compound has been explored for its inhibitory effects on specific kinases associated with cancer progression.
Data Table: Inhibitory Activity on Kinases
Antimicrobial Properties
3.1 Broad-Spectrum Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that pyrrolopyrimidine derivatives can exhibit activity against a range of bacterial strains and fungi.
Case Study:
A research team evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed significant inhibition at low concentrations, highlighting its potential as an alternative treatment option .
Neuroprotective Effects
4.1 Potential in Neurological Disorders
Emerging research suggests that compounds with pyrrolopyrimidine scaffolds may possess neuroprotective properties. This compound is being studied for its ability to protect neuronal cells from oxidative stress-induced damage.
Data Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrrolo[1,2-c]pyrimidine scaffold is shared among several compounds, but substituent variations significantly influence properties. Key analogs include:
*Estimated based on structural analogy to .
Key Observations :
- Substituent Effects :
- The 4-chlorobenzoyl group (target) introduces stronger electron-withdrawing effects than the 4-fluorobenzoyl group (), which could influence reactivity in substitution or coupling reactions.
- The p-tolyl group (target) provides electron-donating methyl substitution, contrasting with the 2-chlorophenyl group (), which is sterically hindered and electron-withdrawing. This difference may alter π-π stacking interactions in supramolecular assemblies or binding to biological targets.
Comparison with Non-Pyrimidine Heterocycles
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share diethyl ester moieties but differ in core structure (imidazo[1,2-a]pyridine vs. pyrrolo[1,2-c]pyrimidine). These analogs exhibit:
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
- Medicinal Chemistry : Exploration as a kinase inhibitor scaffold, leveraging the pyrrolo[1,2-c]pyrimidine core’s similarity to purine-based drugs.
- Materials Science : Tunable electronic properties for optoelectronic applications, driven by substituent-dependent conjugation effects.
Further studies should prioritize synthesizing the compound and evaluating its biological or physicochemical properties relative to its analogs.
Biological Activity
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of substituents such as the 4-chlorobenzoyl and p-tolyl groups. Characterization techniques such as NMR and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds .
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit promising antitumor properties. For instance, compounds with similar structures have shown potent inhibition of tumor cell proliferation through mechanisms involving folate receptor-mediated uptake and inhibition of key enzymes in purine biosynthesis .
Case Studies
- Inhibition of Tumor Cell Proliferation : A study evaluated a series of pyrrolo[2,3-d]pyrimidines and found that certain analogs demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and CFPAC-1, with IC50 values as low as 0.79 µM . This suggests that this compound may exhibit similar properties.
- Mechanism of Action : The biological activity is primarily attributed to the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in de novo purine nucleotide biosynthesis. This inhibition leads to reduced cell proliferation in cancerous tissues .
Cytotoxicity Profiles
The cytotoxic effects of this compound were assessed using various human cancer cell lines. Results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.98 | GARFTase Inhibition |
| Similar Pyrrolo Compounds | CFPAC-1 | 0.79 | Folate Receptor Mediation |
Structure-Activity Relationship (SAR)
The structural modifications on the pyrrolo[1,2-c]pyrimidine scaffold significantly influence biological activity. Substituents such as halogens or aromatic groups enhance binding affinity for target enzymes and receptors .
Q & A
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to resolve aromatic protons (e.g., 4-chlorobenzoyl and p-tolyl substituents), IR spectroscopy to identify carbonyl stretches (ester C=O at ~1700–1750 cm⁻¹), and HRMS for precise molecular weight validation. For example, in structurally analogous compounds, HRMS data showed <0.02% deviation between calculated and observed values (e.g., 550.0978 vs. 550.0816 in ). NMR chemical shifts for pyrrolo-pyrimidine derivatives typically include downfield signals for aromatic protons (δ 7.2–8.5 ppm) and ester methyl/methylene groups (δ 1.2–4.5 ppm) .
Q. How are common impurities identified during synthesis, and what analytical methods are used?
- Methodological Answer : Impurities (e.g., unreacted intermediates or side products) are detected via TLC (monitoring reaction progress) and HPLC (quantifying purity). For example, reported 61% purity for a related compound, attributed to incomplete cyclization. LC-MS and preparative column chromatography (using silica gel with hexane/ethyl acetate gradients) are critical for isolating the target compound. Contradictory purity values in similar syntheses (e.g., 51–70% in ) suggest optimizing reaction time and temperature .
Q. What is the typical melting point range, and how do substituents influence this property?
- Methodological Answer : Melting points for pyrrolo-pyrimidine derivatives vary with substituent polarity. For example:
- 4-Bromophenyl analog: 223–225°C ().
- 4-Nitrophenyl analog: 243–245°C ().
The electron-withdrawing 4-chlorobenzoyl group in the target compound likely increases melting point compared to alkyl-substituted analogs. Differential Scanning Calorimetry (DSC) is recommended for precise measurement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates (as in ).
- Catalyst use : Triethylamine (TEA) promotes cyclization in related syntheses ().
- Temperature control : Reflux conditions (e.g., 80–110°C) are critical for one-pot reactions ().
Contradictory yields in (61%) vs. (70%) highlight the need for iterative optimization via Design of Experiments (DoE) .
Q. How do electronic effects of substituents influence reactivity in further derivatization?
- Methodological Answer : The 4-chlorobenzoyl (electron-withdrawing) and p-tolyl (electron-donating) groups direct electrophilic substitution. Computational modeling (e.g., DFT ) predicts reactivity at specific positions:
- Chlorine substituents activate the pyrrolo-pyrimidine core for nucleophilic attack.
- Tolyl groups stabilize intermediates via resonance (analogous to ’s DFT study on pyrimidine cyclization).
Experimental validation via Hammett plots or kinetic studies is recommended .
Q. What computational and crystallographic methods validate the compound’s structure and reaction mechanisms?
- Methodological Answer :
- X-ray crystallography resolves bond lengths/angles (e.g., ’s crystal structure of a pyrano-pyrimidine analog).
- DFT calculations model transition states and regioselectivity (e.g., ’s study on oxidative cyclodimerization).
These methods explain discrepancies between experimental and theoretical NMR shifts (e.g., aromatic proton deshielding due to substituent effects) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
